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Compound of Interest

Compound Name: (R)-JNJ-31020028

Cat. No.: B1662126 Get Quote

(R)-JNJ-31020028 is a potent and highly selective antagonist of the Neuropeptide Y (NPY) Y2

receptor (Y2R), a G protein-coupled receptor (GPCR) implicated in a variety of physiological

processes, including appetite regulation, anxiety, and circadian rhythms. This guide provides a

comprehensive comparison of the binding affinity and functional activity of (R)-JNJ-31020028
at its primary target, the NPY Y2R, versus a panel of other GPCRs. The data presented herein

demonstrates the exceptional selectivity of this compound, making it a valuable tool for

researchers studying the physiological roles of the NPY Y2 receptor.

Quantitative Comparison of Binding Affinities
The selectivity of (R)-JNJ-31020028 has been rigorously evaluated through extensive in vitro

binding assays. The following table summarizes the binding affinities of (R)-JNJ-31020028 for

the human, rat, and mouse NPY Y2 receptors, as well as its selectivity against other human

NPY receptor subtypes.
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Receptor Species Assay Type Parameter Value
Selectivity
vs. human
Y2R

NPY Y2R Human
Radioligand

Binding
pIC50 8.07[1][2] -

NPY Y2R Rat
Radioligand

Binding
pIC50 8.22[1][3][2] N/A

NPY Y2R Mouse
Radioligand

Binding
pIC50 8.21[3] N/A

NPY Y1R Human
Radioligand

Binding
- -

>100-fold[1]

[2]

NPY Y4R Human
Radioligand

Binding
- -

>100-fold[1]

[2]

NPY Y5R Human
Radioligand

Binding
- -

>100-fold[1]

[2]

pIC50: The negative logarithm of the half-maximal inhibitory concentration (IC50). A higher

pIC50 value indicates a higher binding affinity.

Furthermore, comprehensive selectivity screening has demonstrated that (R)-JNJ-31020028
exhibits negligible affinity for a wide range of other GPCRs, ion channels, and transporters. In a

broad panel of 50 different receptors, ion channels, and transporters, (R)-JNJ-31020028
showed no significant binding at concentrations up to 10 µM.[4] Additionally, it did not inhibit the

activity of 65 different kinases, further highlighting its specific mode of action.[4]

Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and

functional antagonism of (R)-JNJ-31020028.

Radioligand Binding Assays
Objective: To determine the binding affinity (pIC50) of (R)-JNJ-31020028 for NPY receptors.
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Methodology:

Membrane Preparation: Membranes were prepared from KAN-Ts cells stably expressing the

human NPY Y2 receptor, or from rat hippocampus tissue for the rat Y2 receptor.

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), a high-affinity radioligand for NPY receptors, was

used.

Assay Conditions: Membranes were incubated with a fixed concentration of [¹²⁵I]-PYY and

increasing concentrations of the test compound, (R)-JNJ-31020028.

Incubation: The reaction was incubated to allow for competitive binding to reach equilibrium.

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber

filters.

Detection: The amount of bound radioactivity on the filters was quantified using a gamma

counter.

Data Analysis: The concentration of (R)-JNJ-31020028 that inhibits 50% of the specific

binding of [¹²⁵I]-PYY (IC50) was determined by non-linear regression analysis. The pIC50

was then calculated as -log(IC50).

Functional Antagonism Assay (Calcium Mobilization)
Objective: To determine the functional antagonist activity (pKB) of (R)-JNJ-31020028 at the

human NPY Y2 receptor.

Methodology:

Cell Line: KAN-Ts cells expressing the human NPY Y2 receptor and a chimeric G protein

(Gqi5) were used. The Gqi5 protein allows the Gi-coupled Y2 receptor to signal through the

Gq pathway, leading to a measurable increase in intracellular calcium.

Calcium Indicator: Cells were loaded with a fluorescent calcium indicator dye (e.g., Fluo-4

AM).
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Compound Treatment: Cells were pre-incubated with varying concentrations of (R)-JNJ-
31020028.

Agonist Stimulation: The natural agonist, Peptide YY (PYY), was added to stimulate the Y2

receptors.

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular

calcium, was measured using a fluorescence plate reader.

Data Analysis: The ability of (R)-JNJ-31020028 to inhibit the PYY-induced calcium response

was quantified, and the antagonist dissociation constant (KB) was calculated. The pKB was

then determined as -log(KB).[2]

Visualizing Experimental Workflow and Signaling
Pathways
To further clarify the experimental process and the underlying biological mechanism, the

following diagrams are provided.

GPCR Cross-reactivity Experimental Workflow

Start: Compound Synthesis
((R)-JNJ-31020028)

Primary Screen:
Radioligand Binding Assay

(NPY Y2R)

Functional Assay:
Calcium Mobilization

(NPY Y2R Antagonism)

Selectivity Panel:
Radioligand Binding Assays

(Other GPCRs, Ion Channels, Transporters)

Kinase Panel:
Enzymatic Assays

(65 Kinases)

Data Analysis:
Determine pIC50, pKB,
and Selectivity Folds

Conclusion:
High Selectivity Profile

Click to download full resolution via product page

Caption: Experimental workflow for assessing GPCR cross-reactivity.
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Caption: NPY Y2 receptor signaling pathway.
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In conclusion, the available data robustly demonstrates that (R)-JNJ-31020028 is a highly

selective antagonist for the NPY Y2 receptor with minimal cross-reactivity against other GPCRs

and kinases. This makes it an invaluable pharmacological tool for elucidating the specific roles

of the NPY Y2 receptor in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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